molecular formula C9H11NO5 B12895543 2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid CAS No. 57362-11-5

2,2'-((Furan-2-ylmethyl)azanediyl)diacetic acid

Cat. No.: B12895543
CAS No.: 57362-11-5
M. Wt: 213.19 g/mol
InChI Key: NJOHLYZGKSJHFJ-UHFFFAOYSA-N
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Description

2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid is an organic compound characterized by the presence of a furan ring attached to a diacetic acid moiety through an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine intermediate can be reduced to form the corresponding amine.

    Substitution: The carboxylic acid groups can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves the use of amines and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, amines, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and luminescence.

Mechanism of Action

The mechanism of action of 2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The furan ring and diacetic acid moieties enable the compound to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetriacetic acid: Similar in structure but lacks the furan ring, making it less versatile in certain applications.

    Iminodiacetic acid: Contains a similar azanediyl linkage but has different functional groups, affecting its reactivity and binding properties.

    Nitrilotriacetic acid: Another related compound with a different arrangement of carboxylic acid groups, influencing its complexation behavior.

Uniqueness

2,2’-((Furan-2-ylmethyl)azanediyl)diacetic acid stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to participate in a wider range of chemical reactions and form stable complexes with metal ions, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

57362-11-5

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-[carboxymethyl(furan-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C9H11NO5/c11-8(12)5-10(6-9(13)14)4-7-2-1-3-15-7/h1-3H,4-6H2,(H,11,12)(H,13,14)

InChI Key

NJOHLYZGKSJHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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